1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine
Description
Properties
IUPAC Name |
1-(oxan-4-ylmethyl)-2,3-dihydroindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-1-2-14-12(9-13)3-6-16(14)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGZIJHSASSREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine is an organic compound characterized by its indole structure, which is known for various biological activities. This compound has garnered attention in research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer activity.
The molecular formula of this compound is C14H20N2O with a molecular weight of 232.32 g/mol. The compound features a bicyclic indole structure, which is significant in medicinal chemistry for its diverse biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of indole have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study demonstrated that synthesized compounds exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin .
| Compound | Bacteria Tested | MIC (μM) | MBC (μM) |
|---|---|---|---|
| 5d | S. aureus | 37.9 | 57.8 |
| 5g | E. coli | 45.0 | 70.0 |
| 5k | P. aeruginosa | 50.0 | 80.0 |
The most sensitive bacterium was identified as S. aureus, while L. monocytogenes displayed the highest resistance .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. The indole structure is known to interact with various biological targets involved in cancer progression, including apoptosis pathways and cell cycle regulation. Compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may influence key signaling pathways involved in inflammation and cell proliferation:
- NLRP3 Inflammasome Activation : Research suggests that compounds affecting NLRP3 inflammasome pathways could modulate inflammatory responses, which are crucial in both microbial infections and cancer development .
- Cell Cycle Regulation : Indole derivatives often exhibit properties that can disrupt the cell cycle in cancer cells, leading to reduced proliferation rates.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of indole-based compounds:
- Study on Antimicrobial Efficacy : A group of researchers synthesized a series of indole derivatives and evaluated their antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting potential for therapeutic applications in treating resistant infections .
- Anticancer Evaluation : In vitro studies on cancer cell lines demonstrated that certain indole derivatives could effectively inhibit growth and induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The oxan-4-ylmethyl group in the target compound introduces a tetrahydropyran ring, enhancing solubility and metabolic stability compared to simpler alkyl or aryl substituents (e.g., 4-chlorophenyl or adamantyl) . Chlorophenyl derivatives (e.g., ) may exhibit increased lipophilicity and bioavailability but could raise toxicity concerns .
Synthetic Complexity :
- The adamantane derivative requires specialized reagents like Mn-BuLi and oxalyl chloride, indicating higher synthetic complexity compared to the target compound’s likely route .
- Deprotection strategies (e.g., acetyl/phthalimide removal) are common for generating amine intermediates, as seen in and .
The adamantane-indole hybrid in was used to synthesize N-substituted oxoacetamide derivatives, highlighting its role in drug discovery pipelines .
Analytical and Spectroscopic Comparisons
- HRMS and NMR : The target compound’s characterization would likely mirror methods used for (2,3-dihydro-1H-indol-5-ylmethyl)amine, including HRMS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 232.33) and NMR for substituent assignment .
- Elemental Analysis : Deviations in carbon/nitrogen percentages (e.g., 72.31% C vs. 72.94% calculated for C₉H₁₂N₂ in ) underscore the importance of purity checks in intermediates .
Preparation Methods
Synthetic Route Overview
The synthesis of related compounds such as (2,3-dihydro-1H-indol-5-ylmethyl)amine has been documented, providing a foundational approach that can be adapted for 1-[(Oxan-4-yl)methyl]-2,3-dihydro-1H-indol-5-amine. The general strategy involves:
- Starting from an acetyl-protected indoline derivative to avoid side reactions at the NH group.
- Employing the Tscherniac-Einhorn reaction between the protected indoline and 2-(hydroxymethyl)isoindoline-1,3-dione, catalyzed by concentrated sulfuric acid.
- Subsequent hydrolysis and deprotection steps to remove phthalimido and acetyl groups simultaneously, yielding the free amine.
This method was successfully applied to synthesize (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride, which can be alkalized to obtain the free amine. The key advantage is the simultaneous removal of protective groups, streamlining the synthesis and improving yields.
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Indoline (acetyl-protected), 2-(hydroxymethyl)isoindoline-1,3-dione, concentrated H2SO4 | Tscherniac-Einhorn reaction to form phthalimido intermediate | Formation of protected intermediate compound |
| 2 | Hydrazine hydrate in methanol, reflux | Removal of phthalimido group | Formation of free amine intermediate |
| 3 | Concentrated HCl treatment | Removal of acetyl protection and formation of dihydrochloride salt | Target compound as dihydrochloride salt |
| 4 | Alkalization (base treatment) | Conversion of dihydrochloride salt to free amine | This compound |
This synthetic route ensures high yield and purity by protecting reactive groups during the key coupling step and removing them in a single step later.
Characterization and Confirmation
The identity and purity of the synthesized compound are confirmed by:
- Elemental analysis
- High-resolution mass spectrometry
- ^1H and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy
- Infrared (IR) spectroscopy
Characteristic spectral signals include NH_2 and NH protons in the ^1H NMR spectrum at 2.45 ppm (2H) and 5.28 ppm (1H), and IR absorption bands at 3359, 3282, and 3012 cm^-1, confirming the presence of amine functionalities.
Adaptation for Oxan-4-yl Substitution
While direct literature on the synthesis of this compound is limited, the oxan-4-ylmethyl substituent can be introduced by modifying the hydroxymethyl precursor used in the Tscherniac-Einhorn reaction to an oxan-4-ylmethyl derivative. This approach leverages the same protective group strategy and deprotection steps described above.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Material | Acetyl-protected indoline derivative |
| Key Reaction | Tscherniac-Einhorn reaction with 2-(hydroxymethyl)isoindoline-1,3-dione or oxan-4-ylmethyl analog |
| Catalyst | Concentrated sulfuric acid |
| Deprotection | Hydrazine hydrate reflux, followed by HCl treatment |
| Final Step | Alkalization to free amine |
| Characterization | Elemental analysis, HRMS, ^1H/^13C NMR, IR spectroscopy |
| Yield | High (reported for related compounds) |
| Advantages | Simultaneous removal of protective groups, high purity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
